molecular formula C₃₇H₄₇N₃O₇S B1142332 1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol CAS No. 131622-83-8

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol

Cat. No.: B1142332
CAS No.: 131622-83-8
M. Wt: 677.85
InChI Key:
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Description

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₇N₃O₇S and its molecular weight is 677.85. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Drug Discovery

Heterocyclic compounds, like imidazolones and imidazoles, are central to pharmaceutical development due to their diverse biological activities. Research shows that 5-oxo-imidazolone derivatives, which share a structural motif with the chemical compound , are crucial for modern drug discovery, emphasizing their role in synthesizing compounds with significant pharmacological profiles (Yellasubbaiah et al., 2021).

Antitumor Activity

Imidazole derivatives, including structures similar to the given compound, have been explored for their antitumor activities. These compounds, through various modifications, have shown potential in the search for new antitumor drugs, illustrating the compound's relevance in cancer research (Iradyan et al., 2009).

DNA Interaction Studies

The study of compounds that interact with DNA, such as minor groove binders, is crucial for understanding genetic regulation and mutation prevention. Research on Hoechst 33258 analogues, which bind to DNA's minor groove, suggests that the compound could be relevant for designing drugs that target DNA directly, potentially for cancer treatment or genetic disorders (Issar & Kakkar, 2013).

Cytochrome P450 Enzyme Inhibitors

The role of cytochrome P450 enzymes in drug metabolism makes inhibitors of these enzymes, like the compound , significant for reducing drug-drug interactions and enhancing therapeutic efficacy. Studies reviewing chemical inhibitors of P450 isoforms provide insight into how such compounds can be used to modulate metabolism, indicating potential research applications in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Antioxidant and Enzymatic Reaction Modulation

Research on the antioxidant capacity of compounds like ABTS and their reaction pathways illustrates the compound's potential application in studying oxidative stress and its mitigation, relevant for conditions such as aging, cancer, and neurodegenerative diseases (Ilyasov et al., 2020).

Mechanism of Action

The compound works by irreversibly inhibiting Btk, which is crucial for B-cell development and function . By inhibiting Btk, the compound can potentially treat B-cell malignancies and autoimmune diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound has been used in preclinical studies to determine the therapeutic efficacy of Btk inhibition in two mouse lupus models driven by TLR7 activation and type I interferon . This suggests potential applications in the treatment of autoimmune diseases and B-cell malignancies .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N3O7S/c1-44-30-17-13-27(14-18-30)37(26-9-4-3-5-10-26,28-15-19-31(45-2)20-16-28)47-24-29(41)23-46-22-8-21-38-34(42)12-7-6-11-33-35-32(25-48-33)39-36(43)40-35/h3-5,9-10,13-20,29,32-33,35,41H,6-8,11-12,21-25H2,1-2H3,(H,38,42)(H2,39,40,43)/t29?,32-,33-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTBLIWVTJDGHP-RCRWHYPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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